molecular formula C11H18N2O3 B13488848 1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid

1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B13488848
M. Wt: 226.27 g/mol
InChI Key: MEOHJQJLAWHIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid is a compound that features a unique combination of azetidine and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both azetidine and piperidine moieties in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)piperidine-4-carboxylic acid
  • 1-(1-Acetylpiperidin-4-yl)azetidine-3-carboxylic acid
  • 1-(1-Acetylazetidin-3-yl)piperidine-3-carboxylic acid

Uniqueness: 1-(1-Acetylazetidin-3-yl)piperidine-4-carboxylic acid is unique due to the specific arrangement of its azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-(1-acetylazetidin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H18N2O3/c1-8(14)13-6-10(7-13)12-4-2-9(3-5-12)11(15)16/h9-10H,2-7H2,1H3,(H,15,16)

InChI Key

MEOHJQJLAWHIFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)N2CCC(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.